molecular formula C9H19ClN2O B2909468 (S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride CAS No. 1332765-83-9

(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride

Cat. No. B2909468
CAS RN: 1332765-83-9
M. Wt: 206.71
InChI Key: RJOLJKMVPUGMOJ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride, also known as S 15535, is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is a potent and selective inhibitor of the serotonin transporter (SERT) and has been studied extensively for its potential use in treating various psychiatric disorders.

Mechanism Of Action

S 15535 works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By blocking the reuptake of serotonin, S 15535 increases the levels of serotonin in the brain, which can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
S 15535 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of serotonin in the brain, as well as increase the activity of certain neurotransmitter receptors. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using S 15535 in lab experiments is its high selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, one limitation of using S 15535 is its relatively low potency compared to other SSRIs. This may make it less effective in certain experiments.

Future Directions

There are several potential future directions for research on S 15535. One area of interest is its potential use in treating drug addiction and alcoholism. Another area of interest is its potential use in combination with other drugs to treat depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of S 15535 and its potential side effects.

Synthesis Methods

The synthesis of S 15535 involves several steps, including the reaction of 3-piperidinylmethylamine with 2-methylpropanoyl chloride, followed by the reduction of the resulting amide with sodium borohydride. The final product is obtained by treating the resulting alcohol with hydrochloric acid. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

S 15535 has been extensively studied for its potential use in treating various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). It has also been studied for its potential use in treating drug addiction and alcoholism. In animal studies, S 15535 has been shown to reduce the symptoms of depression and anxiety, as well as reduce drug-seeking behavior in rats.

properties

IUPAC Name

2-methyl-N-[(3S)-piperidin-3-yl]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLJKMVPUGMOJ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride

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